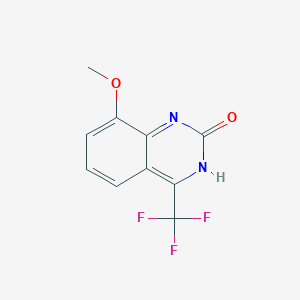
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound with a quinazoline skeleton. Quinazoline derivatives have demonstrated various biological activities, including antitumor effects . In this article, we’ll explore its synthesis, properties, and applications.
Métodos De Preparación
The synthetic route for this compound involves several steps:
Chlorination: Commercially available (1) is chlorinated using phosphorus oxychloride to form (2).
Nucleophilic Substitution: Compound 2 reacts with substituted anilines (3a–3g) to yield key intermediates (4a–4g).
Hydrolysis: Intermediates 4a–4g are hydrolyzed with ammonia to produce (5a–5g).
Amidation: Compound 6 is synthesized by amidation of 2-chloroacetyl chloride, which reacts with intermediates 5a–5g to yield the target compounds with high yields.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrogenation with a metal catalyst.
Major Products: The products formed from these reactions can vary based on the substituents and reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, such as cell growth and signaling pathways.
Medicine: Assess its antitumor activity and potential as a drug candidate.
Industry: Investigate its use in materials science or as a starting material for pharmaceutical synthesis.
Mecanismo De Acción
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.
Similar Compounds: Mention related compounds, such as , which is used as a positive control in antitumor studies.
Propiedades
Fórmula molecular |
C10H7F3N2O2 |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
8-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(16)15-8(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
Clave InChI |
RDUWLTVISYEIRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(NC(=O)N=C21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


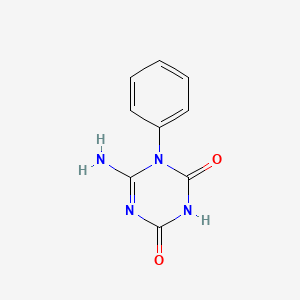
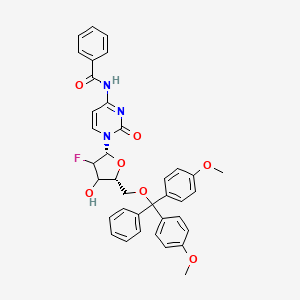
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
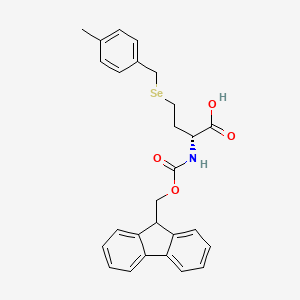
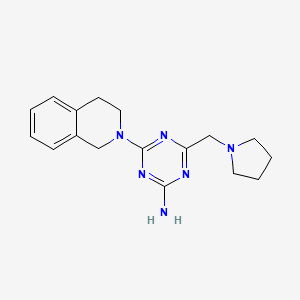
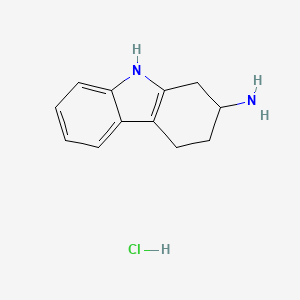
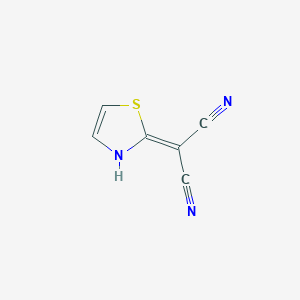
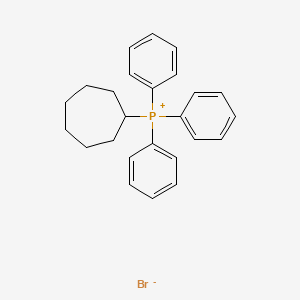
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
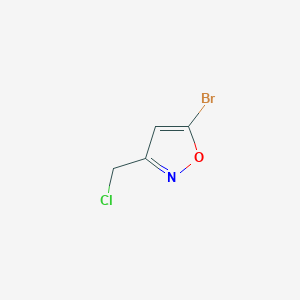
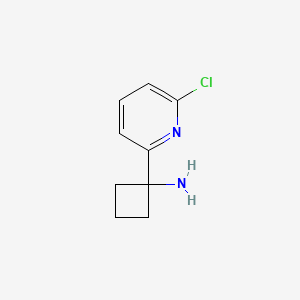
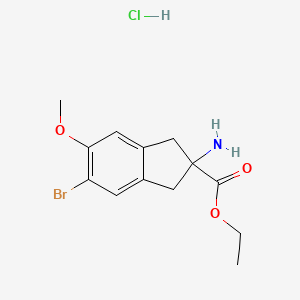
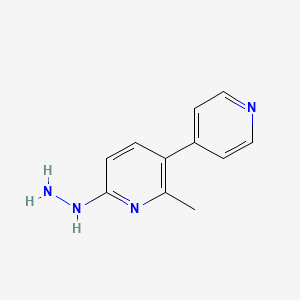
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
